2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structures similar to the mentioned compound have been synthesized for their antimicrobial properties. For example, derivatives of pyrimidinones and oxazinones fused with thiophene rings have shown significant antimicrobial activity. These compounds were synthesized using citrazinic acid as a starting material and have demonstrated comparable antibacterial and antifungal activities to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of heterocyclic systems fused to a thiophene moiety. These compounds were synthesized using citrazinic acid as a synthon, showing promising anti-inflammatory activities comparable to Prednisolone®. This highlights the therapeutic potential of such molecules in treating inflammation-related disorders (Amr et al., 2007).
Radiosynthesis for Imaging Applications
The radiosynthesis of derivatives for imaging applications, such as the selective radioligand [18F]PBR111 for imaging the translocator protein (18 kDa) with PET, demonstrates another scientific application. These compounds, designed with a fluorine atom in their structure, allow for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET), providing tools for advanced medical diagnostics (Dollé et al., 2008).
Central Nervous System (CNS) Depressant Activity
Another area of application includes the synthesis of derivatives for evaluating their central nervous system depressant activity. Studies have synthesized compounds like 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives, which have shown marked sedative actions, indicating potential for CNS-related therapeutic applications (Manjunath et al., 1997).
Anticancer Activity
Compounds structurally related to the queried chemical have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. Certain derivatives have shown appreciable cancer cell growth inhibition, suggesting their potential as anticancer agents (Al-Sanea et al., 2020).
Future Directions
Future research could focus on determining the synthesis pathway, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide a comprehensive understanding of the compound and could potentially lead to its use in various applications .
properties
IUPAC Name |
2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c26-17(22-11-15-7-4-9-30-15)12-25-20(28)19-16(8-10-31-19)24(21(25)29)13-18(27)23-14-5-2-1-3-6-14/h1-10H,11-13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTQJWZYJWFTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=CO4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide |
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